1h-Perfluoroheptane
Overview
Description
It is a clear liquid at room temperature and is known for its hydrophobic (water-insoluble) and oleophobic (oil-insoluble) properties . This compound is often used in various industrial and scientific applications due to its unique chemical characteristics.
Mechanism of Action
Target of Action
As a perfluorocarbon, it is known to be hydrophobic (water-insoluble) and oleophobic (oil-insoluble) . This suggests that its targets could be lipid-based structures or environments within the body.
Mode of Action
Given its hydrophobic and oleophobic properties , it is likely to interact with lipid-based structures in a unique way, possibly by creating a barrier or changing the properties of these structures.
Pharmacokinetics
Its physical properties such as boiling point and critical temperature have been evaluated . These properties can influence its pharmacokinetics, particularly its distribution and elimination.
Result of Action
Given its hydrophobic and oleophobic properties , it may influence the properties of lipid-based structures at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hydrophobic and oleophobic properties suggest that it may behave differently in aqueous versus lipid environments . Additionally, its thermal properties suggest that temperature could also influence its behavior.
Biochemical Analysis
Biochemical Properties
1H-Perfluoroheptane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s hydrophobic nature allows it to interact with lipid membranes and hydrophobic pockets of proteins. These interactions can influence the structural conformation and activity of enzymes, potentially leading to enzyme inhibition or activation . For instance, this compound has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity and substrate specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to disrupt lipid rafts in cell membranes, leading to changes in signal transduction and membrane fluidity . Additionally, the compound can modulate the expression of genes involved in oxidative stress response and lipid metabolism, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to hydrophobic regions of proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in lipid metabolism, such as lipases and fatty acid synthases . Additionally, this compound can influence the levels of key metabolites, including fatty acids and cholesterol, by modulating their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes and lipoproteins, facilitating its distribution throughout the body . This distribution can affect the compound’s localization and accumulation in specific tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The compound’s localization can affect its activity and function, as it interacts with enzymes and other biomolecules within these compartments. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Perfluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the replacement of hydrogen atoms in heptane with fluorine atoms, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete fluorination of heptane and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Perfluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace fluorine atoms with hydroxyl groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce other functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce heptanol derivatives .
Scientific Research Applications
1H-Perfluoroheptane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Its hydrophobic properties make it useful in biological studies, particularly in the study of lipid membranes and hydrophobic interactions.
Medicine: It is used in medical imaging and as a component in oxygen delivery systems due to its ability to dissolve gases.
Industry: It is employed in the electronics industry for cleaning and as a heat transfer fluid.
Comparison with Similar Compounds
Perfluorohexane (C₆F₁₄): Similar in structure but with one less carbon atom.
Perfluorooctane (C₈F₁₈): Similar in structure but with one more carbon atom.
Perfluorodecalin (C₁₀F₁₈): A cyclic perfluorocarbon with different physical properties.
Uniqueness: 1H-Perfluoroheptane is unique due to its specific chain length and the presence of a single hydrogen atom, which can influence its reactivity and interactions compared to other perfluorocarbons .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVXKDQRIQMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CF2H, C7HF15 | |
Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871634 | |
Record name | 1-Hydroperfluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-83-7, 27213-61-2 | |
Record name | NSC 137876 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1h-Perfluoroheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pentadecafluoroheptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroperfluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Perfluoroheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1H-perfluoroheptane formed in the environment?
A: this compound is not naturally occurring and is identified as a degradation product of certain perfluoroalkyl substances (PFAS). Specifically, research has observed this compound forming during the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH), a component of aqueous film-forming foams (AFFFs). This biotransformation was observed under both aerobic [] and nitrate-reducing conditions [] in soils contaminated with AFFF. Additionally, this compound was also detected during the thermal degradation of perfluorooctanoic acid (PFOA) under specific conditions involving high temperatures and the presence of water vapor [].
Q2: What are the potential implications of identifying this compound as a degradation product of PFAS like 8:2 FTOH and PFOA?
A2: The identification of this compound as a degradation product is crucial for understanding the fate of PFAS in the environment. It highlights that the degradation of these compounds can lead to the formation of previously unidentified products, potentially with their own toxicological profiles and environmental persistence. This finding emphasizes the need for comprehensive investigations into the full spectrum of PFAS degradation products to accurately assess the environmental and health risks associated with these compounds.
Q3: Are there any known methods to analyze and quantify this compound?
A: Researchers have successfully identified and characterized this compound using advanced analytical techniques. One study utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect this compound during the investigation of 8:2 FTOH biotransformation in AFFF-impacted soils []. Another study employed collisionally induced dissociation mass spectrometry (CAD/MIKES) to study the fragmentation patterns and structural characteristics of ions generated from this compound []. These analytical methods are crucial for detecting and quantifying this compound in environmental and laboratory settings.
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